3-CARBOXYFURAN-2-BORONIC ACID 3-CARBOXYFURAN-2-BORONIC ACID
Brand Name: Vulcanchem
CAS No.: 1072952-23-8
VCID: VC3050493
InChI: InChI=1S/C5H5BO5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8)
SMILES: B(C1=C(C=CO1)C(=O)O)(O)O
Molecular Formula: C5H5BO5
Molecular Weight: 155.9 g/mol

3-CARBOXYFURAN-2-BORONIC ACID

CAS No.: 1072952-23-8

Cat. No.: VC3050493

Molecular Formula: C5H5BO5

Molecular Weight: 155.9 g/mol

* For research use only. Not for human or veterinary use.

3-CARBOXYFURAN-2-BORONIC ACID - 1072952-23-8

Specification

CAS No. 1072952-23-8
Molecular Formula C5H5BO5
Molecular Weight 155.9 g/mol
IUPAC Name 2-boronofuran-3-carboxylic acid
Standard InChI InChI=1S/C5H5BO5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8)
Standard InChI Key ZFZHQLXZHYPTLQ-UHFFFAOYSA-N
SMILES B(C1=C(C=CO1)C(=O)O)(O)O
Canonical SMILES B(C1=C(C=CO1)C(=O)O)(O)O

Introduction

Chemical Identification and Nomenclature

3-Carboxyfuran-2-boronic acid is an organic compound identified by the CAS registry number 1072952-23-8. It is known by several synonyms in scientific literature and commercial catalogs, highlighting its structural features from different perspectives. The compound possesses a furan ring with a boronic acid group at the 2-position and a carboxylic acid functionality at the 3-position.

Identification Parameters

ParameterValue
CAS Number1072952-23-8
Molecular FormulaC5H5BO5
PubChem CID46739009
InChIInChI=1S/C5H5BO5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8)
InChIKeyZFZHQLXZHYPTLQ-UHFFFAOYSA-N
SMILESB(c1c(cco1)C(=O)O)(O)O

Common Synonyms

This compound is referenced in scientific literature under various names that emphasize different structural aspects:

  • 2-Borono-3-furancarboxylic acid

  • 2-(Dihydroxyboranyl)furan-3-carboxylic acid

  • 2-Boronofuran-3-carboxylic acid

  • 3-Carboxyfuran-2-boronic acid

Physical and Chemical Properties

3-Carboxyfuran-2-boronic acid exhibits distinctive physical and chemical properties that determine its behavior in various chemical environments and applications.

Physical Properties

The compound possesses the following physical characteristics:

PropertyValue
Molecular Weight155.901 g/mol
Physical StateSolid
Flash Point202.4±31.5 °C
Boiling Point411.1±55.0 °C at 760 mmHg
Density1.6±0.1 g/cm³
Polarizability12.7±0.5 10⁻²⁴cm³
Vapor Pressure0.0±1.0 mmHg at 25°C

These physical properties influence the compound's handling characteristics and stability under various experimental conditions .

Structural Features and Chemical Reactivity

The molecule contains three key structural elements that define its chemical behavior:

  • A furan ring that contributes aromatic properties

  • A boronic acid group at the 2-position that enhances reactivity in coupling reactions

  • A carboxylic acid functional group at the 3-position that provides sites for derivatization

This unique combination of functional groups enables 3-carboxyfuran-2-boronic acid to participate in various chemical transformations. The compound exhibits moderate solubility in polar solvents due to the presence of the carboxylic acid group, which can also engage in hydrogen bonding interactions. The boronic acid functionality allows for the formation of stable complexes with diols, making it valuable for applications in biochemistry and materials science .

SupplierPurityPackage SizePriceAvailability
Aladdin Scientific>98%1g$635.908-12 weeks
BioFount97%50mg¥532.004-7 weeks
CymitQuimicaUnspecifiedUnspecifiedInquiry requiredApril 22, 2025

The relatively high price point and extended delivery times suggest specialized synthesis requirements and limited bulk production .

Applications in Scientific Research

3-Carboxyfuran-2-boronic acid has demonstrated significant utility across multiple scientific disciplines, particularly in synthetic organic chemistry and drug development.

Role in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its bifunctional nature. The boronic acid group makes it particularly useful in:

  • Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation

  • Synthesis of heterocyclic compounds with pharmaceutical relevance

  • Preparation of functionalized furan derivatives with enhanced applications

The carboxylic acid group provides additional sites for functionalization, allowing for the construction of more complex molecular architectures .

Medicinal Chemistry Applications

In pharmaceutical research, boronic acid-containing compounds have gained attention for their biological activities and potential therapeutic applications. 3-Carboxyfuran-2-boronic acid can be utilized as:

  • A structural component in potential drug candidates

  • A reference material for drug impurity analysis

  • A precursor for bioactive molecules targeting specific disease pathways

Recent research involving boronic acid derivatives suggests potential applications in developing new therapeutic agents with improved pharmacological profiles .

Materials Science Research

The compound's structural features make it relevant to materials science applications:

  • Development of sensors for carbohydrate detection

  • Creation of stimuli-responsive materials

  • Preparation of self-assembling systems through reversible boronic ester formation

These applications leverage the compound's ability to form reversible covalent bonds with various diols and polyols .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator